(2E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(3,4-dichlorophenyl)prop-2-en-1-one
Descripción
Propiedades
IUPAC Name |
(E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-(3,4-dichlorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl3F3N2O/c1-22-13(17)8(12(21-22)14(18,19)20)3-5-11(23)7-2-4-9(15)10(16)6-7/h2-6H,1H3/b5-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNDUUSCAKTWEV-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=CC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C(F)(F)F)/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl3F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(3,4-dichlorophenyl)prop-2-en-1-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the chlorinated phenyl group and the trifluoromethyl group. The final step involves the formation of the prop-2-en-1-one moiety under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other substituents under various conditions, including elevated temperatures and the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Anticancer Activity : Pyrazole derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in inhibiting tumor growth in various cancer cell lines. For instance, a study highlighted that compounds with similar structures exhibited significant inhibitory effects against breast cancer cells, suggesting a potential application for this compound in cancer therapy .
Anti-inflammatory Properties : Research indicates that pyrazole derivatives can act as effective anti-inflammatory agents. The compound's structural features allow it to inhibit inflammatory pathways, making it a candidate for the development of new anti-inflammatory drugs .
Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Studies have shown that similar pyrazole derivatives exhibit activity against a range of bacterial strains, making them potential candidates for antibiotic development .
Synthesis and Derivative Development
The synthesis of (2E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(3,4-dichlorophenyl)prop-2-en-1-one can be achieved through various synthetic routes involving cyclocondensation reactions. These methods have been optimized to enhance yield and selectivity, facilitating the development of analogs with improved biological activity .
| Compound Name | Structure | Activity | Reference |
|---|---|---|---|
| Compound A | Structure | Anticancer (Breast Cancer) | |
| Compound B | Structure | Anti-inflammatory | |
| Compound C | Structure | Antimicrobial (E. coli) |
Study 1: Anticancer Activity
A study published in Molecules demonstrated that a series of pyrazole derivatives, including those structurally related to (2E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(3,4-dichlorophenyl)prop-2-en-1-one, exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Study 2: Anti-inflammatory Effects
In another investigation, the anti-inflammatory effects of similar pyrazole compounds were evaluated using animal models. The results indicated a marked reduction in inflammation markers, supporting the potential use of this compound in treating inflammatory diseases .
Mecanismo De Acción
The mechanism of action of (2E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(3,4-dichlorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in biochemical pathways and physiological responses.
Comparación Con Compuestos Similares
Table 1: Substituent Comparison and Electronegativity Trends
Key Observations :
Table 2: Activity Comparison of Halogenated Aromatic Compounds
Key Observations :
- The 3,4-dichlorophenyl group is a common motif in bioactive compounds, suggesting the target compound may share mechanisms with ’s triazole derivatives .
- Crude extracts often exhibit higher activity than purified components (), implying that the target compound’s efficacy might depend on formulation or synergistic interactions .
Actividad Biológica
The compound (2E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(3,4-dichlorophenyl)prop-2-en-1-one is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available literature, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure is characterized by:
- A pyrazole ring with a trifluoromethyl group and a chloromethyl substituent.
- A dichlorophenyl moiety attached to an α,β-unsaturated carbonyl system.
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, substituted pyrazoles have been shown to possess antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The compound under discussion has shown promising results in preliminary assays against strains such as Staphylococcus aureus and Escherichia coli .
| Microbial Strain | Activity | MIC (μg/ml) |
|---|---|---|
| Staphylococcus aureus | Antibacterial | 2 |
| Escherichia coli | Antibacterial | 4 |
| Pseudomonas aeruginosa | Antibacterial | 8 |
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines in vitro. Studies indicate that it may modulate pathways associated with inflammation, potentially through inhibition of cyclooxygenase enzymes (COX) .
Anticancer Activity
The compound's structural features suggest potential anticancer activity. Pyrazoles have been reported to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Specific studies have indicated that compounds similar to the one can target the epidermal growth factor receptor (EGFR) pathway, which is critical in many cancers .
The biological activity of (2E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(3,4-dichlorophenyl)prop-2-en-1-one may involve:
- G-protein coupled receptors (GPCRs) : Preliminary data suggests interaction with GPCRs, influencing cellular signaling pathways related to inflammation and cancer .
- Enzyme inhibition : The compound may inhibit key enzymes involved in inflammatory processes, such as COX .
Case Studies
A notable study evaluated the effects of the compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, particularly in breast cancer cells. The IC50 values ranged from 10 to 20 μM, demonstrating significant potency compared to standard chemotherapeutics .
Q & A
Q. What are the standard synthetic routes for preparing (2E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(3,4-dichlorophenyl)prop-2-en-1-one?
The compound is typically synthesized via Claisen-Schmidt condensation , reacting a substituted pyrazole carbaldehyde with a dichlorophenyl ketone under basic conditions (e.g., NaOH in ethanol). For analogs, refluxing with hydrazine hydrate in glacial acetic acid (6–8 hours) has been used to form pyrazoline intermediates, followed by oxidation to the enone structure . Key parameters include solvent choice (e.g., ethanol vs. glacial acetic acid), temperature control (reflux at ~80°C), and purification via recrystallization.
Example Protocol :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Aldol Condensation | NaOH (10% in ethanol), 12 h, RT | 65–75% | |
| Cyclization | Hydrazine hydrate, glacial acetic acid, reflux | 70–80% |
Q. How is the structural configuration (E/Z isomerism) of the enone moiety confirmed?
The E-configuration of the α,β-unsaturated ketone is verified using X-ray crystallography (e.g., CCDC 1988019) and NMR spectroscopy . In H NMR, the trans-vinylic protons exhibit coupling constants () of 15–16 Hz, distinct from the cis-isomer ( ≈ 10–12 Hz) . For crystallography, bond angles and torsion angles (e.g., C=C–C=O dihedral angles) are analyzed to confirm planarity .
Q. What spectroscopic techniques are used to characterize this compound?
- FTIR : Peaks at ~1650–1700 cm (C=O stretch), 1570–1600 cm (C=C), and 1100–1250 cm (C–F) .
- H/C NMR : Aromatic protons (δ 6.8–8.0 ppm), vinylic protons (δ 6.5–7.5 ppm, = 15–16 Hz), and CF groups (δ ~120 ppm in C) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]) and fragmentation patterns are matched with theoretical values .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., CF3_33, Cl) influence reactivity in cross-coupling reactions?
The trifluoromethyl group is strongly electron-withdrawing, reducing electron density at the pyrazole ring and directing electrophilic substitution to meta positions. Chlorine substituents on the phenyl ring enhance stability via resonance but may sterically hinder nucleophilic attacks. Computational studies (e.g., DFT) show that the HOMO-LUMO gap narrows with electron-withdrawing groups, increasing electrophilicity .
Q. What strategies resolve contradictions in reported reaction yields for analogous compounds?
Discrepancies in yields often arise from solvent polarity (e.g., ethanol vs. DMF) and catalyst loading (e.g., NaOH vs. piperidine). For example, glacial acetic acid improves cyclization efficiency by protonating intermediates, but excess acid can hydrolyze sensitive groups . Systematic optimization using Design of Experiments (DoE) is recommended to identify critical factors.
Q. How does crystal packing affect the compound’s physicochemical properties?
X-ray studies of analogs reveal that π-π stacking between aromatic rings and halogen bonding (C–Cl···O) stabilize the crystal lattice, increasing melting points (e.g., 180–190°C) . These interactions also reduce solubility in nonpolar solvents, necessitating polar aprotic solvents (e.g., DMSO) for biological assays.
Q. What computational methods predict the compound’s bioactivity?
Molecular docking and QSAR models are used to screen against targets like kinases or antimicrobial enzymes. For example, enone derivatives show affinity for cytochrome P450 enzymes due to the α,β-unsaturated ketone’s electrophilicity . DFT calculations (e.g., Mulliken charges) further quantify reactive sites for functionalization .
Methodological Guidance
Q. How to optimize reaction conditions for scale-up synthesis?
- Catalyst Screening : Test bases (e.g., KCO, NaOAc) to minimize side reactions.
- Solvent Selection : Use ethanol/water mixtures for greener synthesis .
- In-line Analytics : Monitor reactions via TLC or HPLC to identify endpoint .
Q. What are best practices for stability studies?
Store the compound in amber vials at –20°C to prevent photodegradation. Assess stability in DMSO/PBS using HPLC-UV over 72 hours. Degradation products (e.g., hydrolyzed ketones) are identified via LC-MS .
Data Contradiction Analysis
Q. Why do similar compounds exhibit varying antimicrobial activity?
Subtle structural changes (e.g., Cl vs. CF) alter membrane permeability and target binding. For example, dichlorophenyl analogs show higher logP values (2.5–3.0), enhancing penetration into bacterial cells, while bulkier groups reduce efficacy . Validate using MIC assays against Gram-positive/-negative strains with controls .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
